![molecular formula C22H25FN4O3S B3016206 3-butyl-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1252849-03-8](/img/no-structure.png)

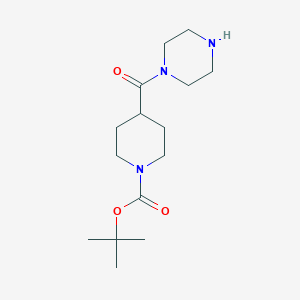

3-butyl-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound of interest, 3-butyl-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, is a structurally complex molecule that appears to be related to a class of compounds with potential pharmacological applications. Although the exact compound is not described in the provided papers, similar compounds with piperazine and thieno[3,2-d]pyrimidine moieties have been studied for their biological activities, including antipsychotic effects and antibacterial properties.

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, a series of piperazinyl butyl thiazolidinones structurally related to HP-236 were prepared and evaluated for their pharmacological profiles . The synthesis likely involves the formation of piperazine derivatives followed by coupling with other moieties to form the final compound. The synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, another related compound, was achieved through a condensation reaction between carbamimide and 3-fluorobenzoic acid . This suggests that similar synthetic strategies could be employed for the compound of interest.

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using X-ray diffraction studies. For example, the structure of tert-butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate was determined, revealing the conformation of the piperazine ring and the dihedral angles between the pyrimidine and phenyl rings . This information is crucial for understanding the three-dimensional conformation of the molecule, which is important for its interaction with biological targets.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are typically condensation reactions, which are common in the formation of heterocyclic compounds. The reactions may involve the use of reagents such as carbodiimides and hydroxybenzotriazole to facilitate the coupling of different moieties . The specific reactions for the synthesis of the compound of interest would likely be similar, involving the careful selection of reagents and conditions to achieve the desired molecular architecture.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For instance, the crystal packing and intermolecular interactions, such as hydrogen bonding and π-π stacking, can affect the compound's solubility, stability, and reactivity . The antibacterial and anthelmintic activities of these compounds suggest that they interact with biological systems, which is also a function of their chemical properties . The compound of interest would be expected to have similar properties, which could be tailored through synthetic modifications for specific biological applications.

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that compounds structurally related to 3-butyl-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione demonstrate significant antimicrobial activity. These compounds have been tested against a variety of microorganism strains, showing promising results in combating microbial infections (Yurttaş et al., 2016).

Antagonist Activity

Some derivatives of this compound have been explored for their antagonist activity, particularly as 5-HT2 (serotonin) receptor antagonists. This suggests potential applications in neurological or psychiatric disorders (Watanabe et al., 1992).

Synthesis and Derivatives

The compound's synthesis and derivatives have been a focus of scientific research, exploring its chemical properties and potential for forming new compounds with various applications (Meshcheryakova et al., 2014).

Antibacterial Evaluation

Substituted thienopyrimidines, closely related to the compound , have been synthesized and evaluated for their antibacterial properties, suggesting potential in developing new antibacterial agents (More et al., 2013).

Antihypertensive Effects

Studies have explored the potential antihypertensive effects of thienopyrimidine-2,4-diones, indicating possible applications in treating high blood pressure and related cardiovascular conditions (Russell et al., 1988).

Herbicide Development

The compound's derivatives have been investigated for use as herbicides, particularly as inhibitors of protoporphyrinogen oxidase, a key target in herbicide research. This highlights its potential application in agriculture (Wang et al., 2021).

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-butyl-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-amino-4-(4-fluorophenyl)piperazine with ethyl 2-bromo-3-oxobutanoate to form the intermediate ethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetate. This intermediate is then reacted with 2-thiophenecarboxaldehyde to form the final product.", "Starting Materials": [ "2-amino-4-(4-fluorophenyl)piperazine", "ethyl 2-bromo-3-oxobutanoate", "2-thiophenecarboxaldehyde" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-(4-fluorophenyl)piperazine with ethyl 2-bromo-3-oxobutanoate in the presence of a base such as potassium carbonate to form ethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetate.", "Step 2: Hydrolysis of ethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetate with a strong acid such as hydrochloric acid to form the intermediate 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetic acid.", "Step 3: Condensation of 2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoacetic acid with 2-thiophenecarboxaldehyde in the presence of a base such as potassium carbonate to form the final product 3-butyl-1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione." ] } | |

Numéro CAS |

1252849-03-8 |

Formule moléculaire |

C22H25FN4O3S |

Poids moléculaire |

444.53 |

Nom IUPAC |

3-butyl-1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H25FN4O3S/c1-2-3-9-26-21(29)20-18(8-14-31-20)27(22(26)30)15-19(28)25-12-10-24(11-13-25)17-6-4-16(23)5-7-17/h4-8,14H,2-3,9-13,15H2,1H3 |

Clé InChI |

YAJZTEXJXCYUON-UHFFFAOYSA-N |

SMILES |

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Furan-2-yl-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B3016124.png)

![methyl 5,5,7,7-tetramethyl-2-(4-oxo-4H-chromene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3016125.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B3016129.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cinnamamide](/img/structure/B3016131.png)

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-benzylphenyl)-3-oxopropanenitrile](/img/structure/B3016134.png)

![2-(4-Butoxyphenyl)-4-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B3016135.png)

![2-[[1-[4-(Dimethylamino)benzoyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B3016139.png)

![2-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B3016140.png)

![1-((2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-phenethylurea](/img/structure/B3016141.png)

![5-((4-Benzylpiperidin-1-yl)(4-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3016143.png)